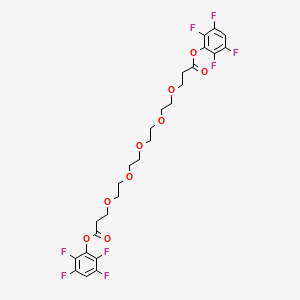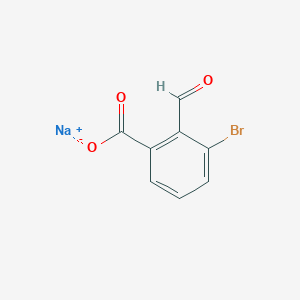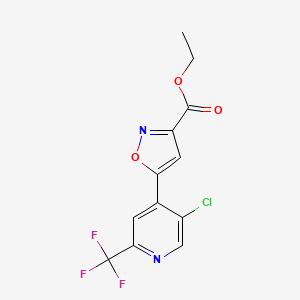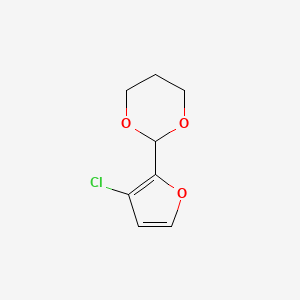![molecular formula C10H5ClN2O2S B13711549 8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione CAS No. 885272-29-7](/img/structure/B13711549.png)
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione is a chemical compound with a unique structure that combines elements of isothiazole and quinolizine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2H-isothiazolo[5,4-B]quinolizine-3,4-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
8-Bromo-2H-isothiazolo[5,4-B]quinolizine-3,4-dione: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical properties.
8-Fluoro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione: Contains a fluorine atom, potentially altering its reactivity and interactions.
Uniqueness
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
885272-29-7 |
|---|---|
Fórmula molecular |
C10H5ClN2O2S |
Peso molecular |
252.68 g/mol |
Nombre IUPAC |
8-chloro-[1,2]thiazolo[5,4-b]quinolizine-3,4-dione |
InChI |
InChI=1S/C10H5ClN2O2S/c11-5-1-2-13-6(3-5)4-7-8(10(13)15)9(14)12-16-7/h1-4H,(H,12,14) |
Clave InChI |
MMAAAXPWHGCXHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC3=C(C2=O)C(=O)NS3)C=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)
